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Compound of Interest |

2-[2-(2-
Compound Name: Methoxyethoxy)ethoxy]phenylamin
e
CAS No.: 126415-03-0
Cat. No.: B1317545

Executive Technical Summary

e Compound: 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine[1][2][3]
e Formula: C11H17NOs

e Monoisotopic Mass: 211.1208 Da

e Primary lonization Mode: ESI (+)

» Key Analytical Challenge: The "crown ether-like" side chain (-O—CH2—CH2—0O—-CH2—CH2-0O-
CHs) creates a high affinity for alkali metals. Analysts must distinguish between protonated
species

and sodiated adducts

Physicochemical Profile & MS Relevance

Understanding the molecule's behavior in the gas phase is prerequisite to accurate detection.
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Property Value MS Implication

Base peak for High-Resolution
MS (HRMS) confirmation.

Exact Mass 211.1208

Elutes early-to-mid gradient on
LogP ~1.2 (Predicted) C18 columns; compatible with

agueous-rich mobile phases.

Weakly basic aniline nitrogen
) requires acidic mobile phase
pKa (Amine) ~45-5.0 )
(pH < 3) for optimal

protonation in ESI+.

Prone to "Ortho Effects” during

fragmentation; the ether chain
Structural Motif Ortho-substituted glycol ether can stabilize the charge via

intramolecular H-bonding or

chelation.

Methodology: Self-Validating Protocols

A. Sample Preparation (The "Clean-Start" Rule)
e Solvent: Dissolve 1 mg in 1 mL Methanol (LC-MS grade).

e Dilution: Dilute 1:100 into 0.1% Formic Acid in Water/Methanol (50:50).
o Why: The formic acid ensures the aniline nitrogen is fully protonated (
), maximizing sensitivity.
e Vessel: Use Silanized Glass or Polypropylene vials.

o Caution: PEG-like chains can adsorb to untreated glass surfaces at trace concentrations.

B. LC-MS Acquisition Parameters

This setup minimizes in-source fragmentation while ensuring separation from synthesis
byproducts.
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e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 pm).
» Mobile Phase A: Water + 0.1% Formic Acid.
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
» Gradient: 5% B to 95% B over 5 minutes.
e Flow Rate: 0.3 mL/min.
e lon Source (ESI):
o Capillary Voltage: 3500 V
o Gas Temp: 300°C
o Fragmentor Voltage: Low (70-100 V). High voltage will strip the glycol chain in the source.

Fragmentation Analysis & Mechanistic Pathways

The fragmentation of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine is dominated by the
stability of the ether linkages and the aromatic core.

Primary lons (Precursor)[4]
e m/z212.13 (

): The protonated molecular ion.

e m/z 234.11 (

): Frequently observed due to the chelating ability of the diethylene glycol chain.

o Validation Check: If the 234 peak intensity does not decrease with increased collision
energy (CE) relative to the 212 peak, it confirms a metal adduct (which is harder to
fragment).

Collision-Induced Dissociation (CID) Pathways

Upon applying collision energy (15-30 eV), the molecule disassembles via ether cleavages.
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e Terminal Loss (Neutral Loss -32 Da): Loss of methanol (
) from the tail.

e Chain Stripping (Neutral Loss -44 Da): Sequential loss of ethylene oxide units (
).
o (Loss of terminal ethoxy)

o (Loss of second unit)

o Core Formation (The "Ortho" Signature): The most diagnostic fragment is the cleavage of the
entire glycol chain to yield the 2-aminophenol core ion.

o (Protonated 2-aminophenol)

o Mechanism:[4] Intramolecular proton transfer from the ammonium group to the ether
oxygen, followed by inductive cleavage.

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the precursor and its product
ions.

Precursor [M+H]+
m/z 212.13

-
—
-
-
-

Loss of CH30OH
(-32 Da)

Loss of C2H40
(-44 Da)

Direct Ether Cleavage
(-102 Da)

Sodiated Adduct [M+Na]+ Fragment: [M-MeOH]+ Fragment: [M-C2H40]+
m/z 234.11 m/z 180.10 m/z 168.10

Chain Stripping
(-58 Da)

Core lon: 2-Aminophenol
m/z 110.06
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Caption: CID fragmentation pathway for 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (ESI+).

Data Reference Table

Use this table to calibrate your Multiple Reaction Monitoring (MRM) or to validate High-Res

data.
lon Identity Formula Calc.[4] mi/z Description
Precursor 212.1281 Protonated molecule.

Common adduct; use
Sodiated 234.1101 for confirmation, not

quant (variable).

Loss of Methanol

Fragment 1 180.1019 )
(terminal).
Loss of Ethylene
Fragment 2 168.0868 .
Oxide (neutral).
2-Aminophenol core.
Diagnostic 110.0600 High confidence
marker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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